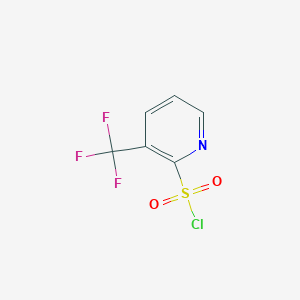

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Vue d'ensemble

Description

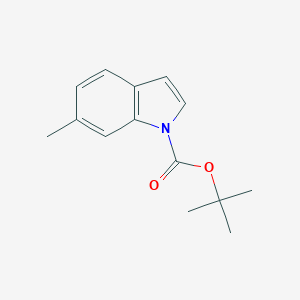

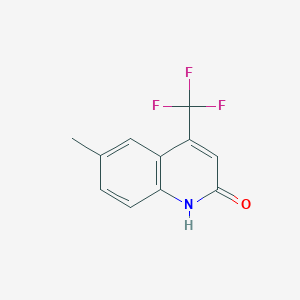

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClF3NO2S . It has a molecular weight of 245.61 g/mol . The IUPAC name for this compound is 3-(trifluoromethyl)-2-pyridinesulfonyl chloride .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride involves several steps. For instance, one method involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is 1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H . The Canonical SMILES for this compound is C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F .Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride are complex. For example, one reaction involves the transformation of the chloride into an intermediate by a Pd-catalyzed coupling reaction . Another reaction involves the condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride include a molecular weight of 245.61 g/mol, a XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 1, an exact mass of 244.9525117 g/mol, a monoisotopic mass of 244.9525117 g/mol, a topological polar surface area of 55.4 Ų, a heavy atom count of 14, a formal charge of 0, and a complexity of 297 .Applications De Recherche Scientifique

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceuticals. For instance, it’s used for preparing N-sulfonamido polycyclic pyrazolyl compounds, which are being studied for the treatment of cognitive disorders .

Material Science

As a precursor, it aids in creating materials like polymers, dyes, and liquid crystals. Its functional groups facilitate the attachment of other molecules, enhancing solubility and stability of end products .

Organic Synthesis

Widely applied in organic chemistry, it serves as an acylating and electrophilic sulfonylating agent, transforming alcohols, acids, or carbonates into their corresponding acyl chloride derivatives .

Fluoroalkylation

It acts as a trifluoromethylating agent, introducing trifluoromethyl groups into heterocycles, arenes, and heteroarenes, which is significant for developing compounds with enhanced chemical properties .

Sulfonation and Chlorination

The compound is used as a sulfonating agent for alcohols and a chlorinating agent for carbanions, which is crucial in various chemical synthesis processes .

Chemical Research

In chemical research labs, it’s employed for synthesizing new compounds with potential applications in different industries ranging from agriculture to specialty chemicals .

Mécanisme D'action

Target of Action

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a reagent widely used in organic synthesis . It primarily targets alcohols, acids, or esters in reactants, transforming them into corresponding sulfonyl chloride derivatives .

Mode of Action

This compound acts as an acylating and electrophilic sulfonylation reagent . It interacts with its targets (alcohols, acids, or esters) and converts them into corresponding sulfonyl chloride derivatives . This transformation is a result of the compound’s electrophilic nature, which allows it to readily accept electrons from nucleophilic targets.

Biochemical Pathways

It’s known that the compound can be used to prepare amides, imides, and sulfonyl chlorides , which are key intermediates in various biochemical pathways.

Result of Action

The primary result of the action of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is the transformation of alcohols, acids, or esters into corresponding sulfonyl chloride derivatives . These derivatives can then be used to prepare other organic compounds, such as amides, imides, and sulfonyl chlorides .

Action Environment

The action, efficacy, and stability of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride can be influenced by various environmental factors. For instance, it should be stored in a dry, sealed container, away from sources of ignition and flammable materials . It should also be handled in a well-ventilated area to avoid inhalation of its vapors . Direct contact with skin and eyes may cause irritation .

Orientations Futures

Propriétés

IUPAC Name |

3-(trifluoromethyl)pyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEXICQWCSLBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552367 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

CAS RN |

104040-75-7 | |

| Record name | 3-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)